

# Economic analysis of using Dibenzyl Disulfide versus other additives in industrial applications

Author: BenchChem Technical Support Team. Date: December 2025



# A Comparative Guide to Industrial Lubricant Additives: Dibenzyl Disulfide vs. ZDDP and MoDTC

For Researchers, Scientists, and Drug Development Professionals: An Economic and Performance Analysis of Key Anti-Wear and Extreme Pressure Additives.

In the competitive landscape of industrial lubricants, the selection of appropriate additives is paramount to enhancing performance, extending machinery life, and ensuring cost-effectiveness. This guide provides an objective comparison of **Dibenzyl Disulfide** (DBDS) with two other widely used additives: Zinc Dialkyldithiophosphate (ZDDP) and Molybdenum Dithiocarbamate (MoDTC). The following analysis, supported by experimental data and detailed methodologies, aims to assist researchers and professionals in making informed decisions for their specific applications.

### **Performance and Economic Comparison**

The selection of a lubricant additive is a balance between performance, cost, and operational compatibility. The following tables summarize the key performance indicators and approximate costs of DBDS, ZDDP, and MoDTC.

Table 1: General Properties and Economic Overview



Property	Dibenzyl Disulfide (DBDS)	Zinc Dialkyldithiophosp hate (ZDDP)	Molybdenum Dithiocarbamate (MoDTC)
Primary Function	Anti-wear (AW), Extreme Pressure (EP)	Anti-wear (AW), Anti- oxidant, Corrosion Inhibitor	Friction Modifier, Anti- wear (AW), Extreme Pressure (EP)
Appearance	White to pale yellow crystalline solid	Clear to yellow-brown liquid	Dark green or brown liquid
Typical Treat Rate	0.5 - 2.0 wt%	0.5 - 2.0 wt%[1]	0.2 - 1.0 wt% in oil, 1.0 - 3.0% in grease
Approximate Cost (USD/kg)	\$5 - \$15[2]	\$3 - \$10	\$20 - \$50[3]
Key Advantages	Good thermal and oxidative stability, effective sulfur carrier.	Multi-functional (AW, AO, anti-corrosion), cost-effective.	Excellent friction reduction, effective at high temperatures.[4]
Limitations	Can be corrosive to yellow metals at high temperatures.	Can be detrimental to catalytic converters in automotive applications due to phosphorus content.	Higher cost compared to ZDDP and DBDS.

Table 2: Comparative Performance Data (Four-Ball Wear Test - ASTM D4172)

Note: The following data is a synthesis of typical performance and may vary based on base oil and specific test conditions. Direct comparative studies under identical conditions are limited.



Parameter	Base Oil (without additive)	+ DBDS	+ ZDDP	+ MoDTC
Wear Scar Diameter (mm)	~0.8 - 1.0	Lower	Significantly Lower	Lower
Coefficient of Friction	~0.1	Similar to base oil	Slightly lower	Significantly Lower

Table 3: Comparative Performance Data (Four-Ball EP Test - ASTM D2783)

Note: The following data is a synthesis of typical performance and may vary based on base oil and specific test conditions. Direct comparative studies under identical conditions are limited.

Parameter	Base Oil (without additive)	+ DBDS	+ ZDDP	+ MoDTC
Weld Load (kgf)	~100 - 150	Higher	Significantly Higher	Higher
Load Wear Index (LWI)	Low	Moderate	High	Moderate to High

### **Experimental Protocols**

The performance data presented is typically generated using standardized test methods. The following are detailed methodologies for the key experiments cited.

# ASTM D4172: Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)

This test method evaluates the anti-wear properties of fluid lubricants in sliding contact.

Apparatus: Four-Ball Wear Test Machine.

Materials:



- Test Lubricant
- Four 12.7 mm diameter steel balls (AISI E-52100 steel)

#### Procedure:

- Three steel balls are clamped together in a pot, and the test lubricant is added to cover the balls.
- A fourth steel ball is placed on top of the three stationary balls and rotated at a specified speed.
- A specified load is applied to the top ball.
- The test is run for a set duration at a controlled temperature.
- After the test, the three stationary balls are cleaned, and the average diameter of the wear scars is measured under a microscope.

#### **Typical Test Parameters:**

Load: 40 kgf (392 N)

• Speed: 1200 rpm

• Temperature: 75°C

· Duration: 60 minutes

# ASTM D2783: Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method)

This test method determines the load-carrying properties of lubricating fluids under extreme pressure conditions.

Apparatus: Four-Ball Extreme-Pressure (EP) Tester.

Materials:



- Test Lubricant
- Four 12.7 mm diameter steel balls (AISI E-52100 steel)

#### Procedure:

- Similar to ASTM D4172, three balls are clamped in a pot with the test lubricant.
- The fourth ball is rotated against the stationary balls at a constant speed.
- The load is applied in a series of increasing steps for a short duration at each step until welding of the balls occurs.
- The Weld Point is the lowest load at which welding occurs.
- The Load-Wear Index (LWI) is calculated from the wear scar diameters at loads below the weld point.

#### **Typical Test Parameters:**

Speed: 1770 ± 60 rpm

Temperature: Ambient to 35°C

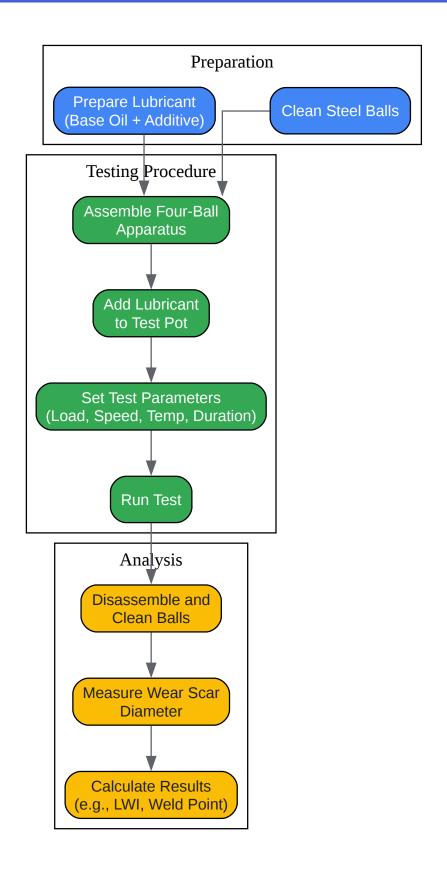
· Load: Applied in increasing increments.

• Duration: 10 seconds per load stage.

# Visualizing Experimental Workflows and Chemical Interactions

To better understand the processes involved in evaluating these additives and their mechanisms of action, the following diagrams are provided.

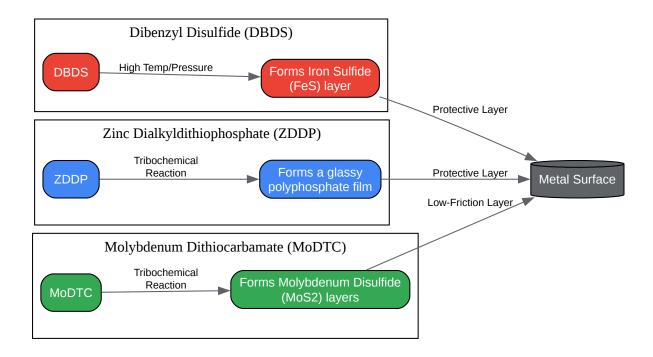




Click to download full resolution via product page

Four-Ball Testing Experimental Workflow.





Click to download full resolution via product page

Simplified Action Mechanisms of Additives.

### Conclusion

The choice between **Dibenzyl Disulfide**, ZDDP, and MoDTC is highly dependent on the specific industrial application, performance requirements, and economic considerations.

- Dibenzyl Disulfide (DBDS) serves as an effective and economical sulfur carrier for enhancing anti-wear and extreme pressure properties, particularly in applications where its potential for high-temperature corrosivity towards yellow metals is not a concern.
- Zinc Dialkyldithiophosphate (ZDDP) remains a versatile and cost-effective multifunctional
  additive, offering a balance of anti-wear, anti-oxidant, and corrosion-inhibiting properties. Its
  use is well-established in a wide range of industrial and automotive lubricants, with the
  caveat of its impact on modern emission control systems.



Molybdenum Dithiocarbamate (MoDTC) excels in applications where friction reduction is a
primary goal, leading to potential energy savings. While it comes at a higher cost, its superior
performance at elevated temperatures and as a friction modifier can justify the investment in
demanding applications.

Researchers and formulators are encouraged to conduct their own evaluations based on the specific base oils and operating conditions relevant to their applications to determine the most suitable additive or additive package. The information and methodologies provided in this guide serve as a foundational resource for such comparative studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. iosrjen.org [iosrjen.org]
- 2. researchgate.net [researchgate.net]
- 3. ir.uitm.edu.my [ir.uitm.edu.my]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Economic analysis of using Dibenzyl Disulfide versus other additives in industrial applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b120166#economic-analysis-of-using-dibenzyl-disulfide-versus-other-additives-in-industrial-applications]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com